molecular formula C16H18ClNO2S B2365493 N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide CAS No. 333429-85-9

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2365493
CAS No.: 333429-85-9
M. Wt: 323.84
InChI Key: BFLCGGJYJGGLGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-1-phenylpropylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the phenyl and chloro groups can participate in hydrophobic and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-1-phenylpropyl)-4-methylbenzene-1-sulfonamide is unique due to the presence of both the sulfonamide and phenylpropyl groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-(3-chloro-1-phenylpropyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-13-7-9-15(10-8-13)21(19,20)18-16(11-12-17)14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLCGGJYJGGLGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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